molecular formula C13H11BrN4OS B10966677 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10966677
M. Wt: 351.22 g/mol
InChI Key: OIGIFPZXKXSRTN-UHFFFAOYSA-N
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Description

4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a bromine atom, a cyano group, and a pyrazole ring fused with a cyclopentathiophene moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or alkyl halides under basic or neutral conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H11BrN4OS

Molecular Weight

351.22 g/mol

IUPAC Name

4-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H11BrN4OS/c1-18-6-9(14)11(17-18)12(19)16-13-8(5-15)7-3-2-4-10(7)20-13/h6H,2-4H2,1H3,(H,16,19)

InChI Key

OIGIFPZXKXSRTN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCC3)C#N)Br

Origin of Product

United States

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